Cyclopropyl(p-tolyl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl(4-methylphenyl)methanesulfonyl chloride is an organosulfur compound that features a cyclopropyl group attached to a 4-methylphenyl ring, which is further connected to a methanesulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopropyl(4-methylphenyl)methanesulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of cyclopropyl(4-methylphenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the sulfonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of cyclopropyl(4-methylphenyl)methanesulfonyl chloride may involve the use of more scalable and efficient methods. For example, the chlorination of cyclopropyl(4-methylphenyl)methanesulfonic acid using thionyl chloride or phosgene can be employed to produce the desired sulfonyl chloride compound .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(4-methylphenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the cyclopropyl group can lead to the formation of cyclopropyl ketones or carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, often in the presence of a base such as triethylamine or pyridine.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonothioate Derivatives: Formed from the reaction with thiols.
Cyclopropyl Ketones and Carboxylic Acids: Formed from the oxidation of the cyclopropyl group.
Scientific Research Applications
Cyclopropyl(4-methylphenyl)methanesulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing the sulfonyl chloride group into organic molecules, facilitating the synthesis of various sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Pharmaceuticals: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is employed in the modification of polymers and other materials to introduce sulfonyl chloride functionalities, enhancing their properties.
Mechanism of Action
The mechanism by which cyclopropyl(4-methylphenyl)methanesulfonyl chloride exerts its effects involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can readily react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Cyclopropyl(4-methylphenyl)methanesulfonyl chloride can be compared with other similar compounds such as:
Methanesulfonyl Chloride: A simpler sulfonyl chloride compound with a similar reactivity profile but lacking the cyclopropyl and 4-methylphenyl groups.
Tosyl Chloride (p-Toluenesulfonyl Chloride): Another sulfonyl chloride compound with a toluene ring, commonly used in organic synthesis for similar purposes.
Trifluoromethanesulfonyl Chloride: A sulfonyl chloride compound with a trifluoromethyl group, known for its strong electron-withdrawing properties and higher reactivity.
The uniqueness of cyclopropyl(4-methylphenyl)methanesulfonyl chloride lies in the presence of the cyclopropyl and 4-methylphenyl groups, which can impart specific steric and electronic effects, influencing its reactivity and applications.
Properties
Molecular Formula |
C11H13ClO2S |
---|---|
Molecular Weight |
244.74 g/mol |
IUPAC Name |
cyclopropyl-(4-methylphenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C11H13ClO2S/c1-8-2-4-9(5-3-8)11(10-6-7-10)15(12,13)14/h2-5,10-11H,6-7H2,1H3 |
InChI Key |
NEMNTBYZMTVNMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2CC2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.